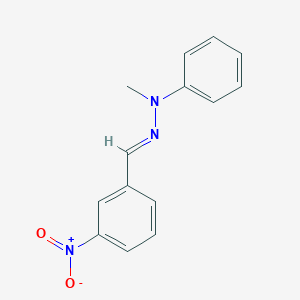
3-Nitrobenzaldehyde methylphenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitrobenzaldehyde methylphenylhydrazone: is an organic compound with the molecular formula C14H13N3O2 It is a derivative of 3-nitrobenzaldehyde, where the aldehyde group is converted into a hydrazone by reaction with methylphenylhydrazine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde methylphenylhydrazone typically involves the reaction of 3-nitrobenzaldehyde with methylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Nitrobenzaldehyde+Methylphenylhydrazine→3-Nitrobenzaldehyde methylphenylhydrazone
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-Nitrobenzaldehyde methylphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used.
Major Products:
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products include amine derivatives.
Substitution: Products include halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: 3-Nitrobenzaldehyde methylphenylhydrazone is used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: In biological research, it can be used as a probe to study enzyme activities and interactions due to its reactive functional groups.
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-nitrobenzaldehyde methylphenylhydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions or other reactive species. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
類似化合物との比較
- 3-Nitrobenzaldehyde phenylhydrazone
- 3-Nitrobenzaldehyde dimethylhydrazone
- 4-Cyanobenzaldehyde methylphenylhydrazone
- Cinnamaldehyde methylphenylhydrazone
Comparison: 3-Nitrobenzaldehyde methylphenylhydrazone is unique due to the presence of both a nitro group and a hydrazone moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different redox properties, stability, and interaction profiles with biological targets.
特性
CAS番号 |
23718-95-8 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC名 |
N-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C14H13N3O2/c1-16(13-7-3-2-4-8-13)15-11-12-6-5-9-14(10-12)17(18)19/h2-11H,1H3/b15-11+ |
InChIキー |
HNKJFIBRAQYFRH-RVDMUPIBSA-N |
異性体SMILES |
CN(C1=CC=CC=C1)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CN(C1=CC=CC=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


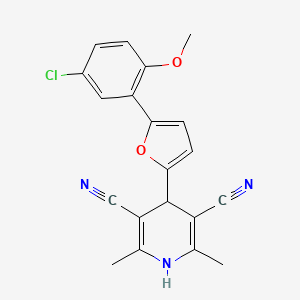
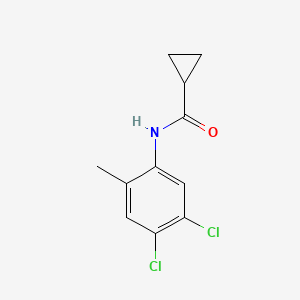

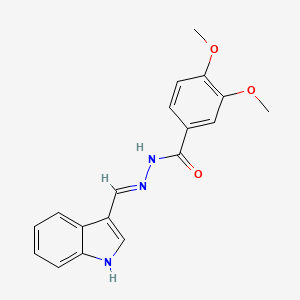
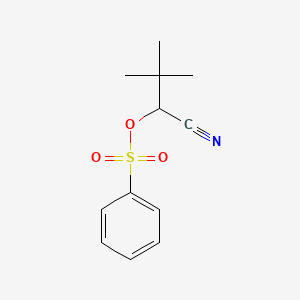
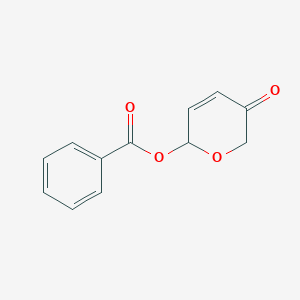
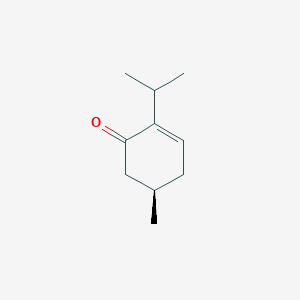
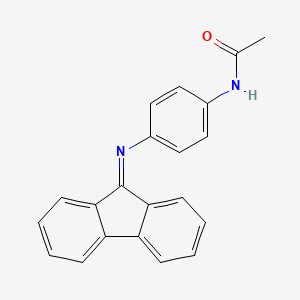
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
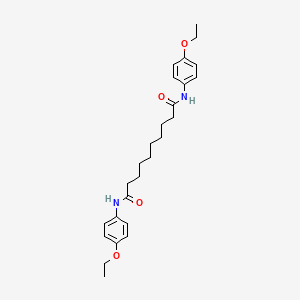
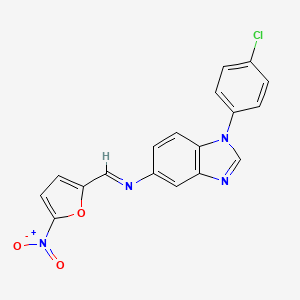
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)

